molecular formula C12H14N2OS B12330078 Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-

Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-

Cat. No.: B12330078
M. Wt: 234.32 g/mol
InChI Key: XGLXPENQCGXZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Oxidobenzo[b]thien-4-yl)piperazine is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a piperazine ring attached to a benzo[b]thiophene moiety, which is further oxidized

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxidobenzo[b]thien-4-yl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine under specific conditions. One common method includes the use of 1-benzo[b]thiophene-4-yl-piperazine hydrochloride as an intermediate . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, with slight heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxidobenzo[b]thien-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-(1-Oxidobenzo[b]thien-4-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Oxidobenzo[b]thien-4-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The benzo[b]thiophene moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzothiophen-4-yl)piperazine: Similar structure but lacks the oxidized sulfur atom.

    Brexpiprazole: A related compound used in the treatment of psychiatric disorders.

    1-(1-Oxidobenzo[b]thien-4-yl)piperazine hydrochloride: A salt form of the compound with similar properties.

Uniqueness

1-(1-Oxidobenzo[b]thien-4-yl)piperazine is unique due to the presence of both the piperazine ring and the oxidized benzo[b]thiophene moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The oxidized sulfur atom in the benzo[b]thiophene ring may enhance the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

4-piperazin-1-yl-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-16-9-4-10-11(2-1-3-12(10)16)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLXPENQCGXZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CS(=O)C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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